2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate
Overview
Description
2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate is a fluorinated acrylate monomer with the chemical formula C8H5F9O2 and a molecular weight of 304.1097 g/mol . This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate typically involves the esterification of acrylic acid with 2,2,3,3,4,4,5,5,5-Nonafluoropentanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of azeotropic distillation is common to separate the ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other acrylates or methacrylates.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products Formed
Polymers: The polymerization of this compound results in fluorinated polymers with applications in coatings and adhesives.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives useful in material science.
Scientific Research Applications
2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for its potential in drug delivery systems due to its chemical stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate primarily involves its ability to form stable polymers and its chemical resistance. The fluorine atoms in the compound provide high electronegativity, contributing to the compound’s stability and resistance to degradation. The acrylate group allows for polymerization, forming long chains that enhance the material’s properties .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate: Similar structure but with one less fluorine atom.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Longer carbon chain with more fluorine atoms.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Similar to the heptyl acrylate but with a methacrylate group.
Uniqueness
2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate is unique due to its specific balance of fluorine content and acrylate functionality, providing a combination of high chemical resistance, thermal stability, and polymerization capability .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O2/c1-2-4(18)19-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKXSSAMUUASQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184809 | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308-26-9 | |
Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,5-nonafluoropentyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=308-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000308269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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